4-iodo-3-nitrobenzoic acid possesses unique chemical properties that make it valuable in the synthesis of diverse molecules. The presence of both an iodine atom and a nitro group provides reactive sites for various chemical transformations, allowing researchers to attach different functional groups and build complex structures. [Source: AOBChem, ]
Beyond its current use as a pharmaceutical intermediate, 4-iodo-3-nitrobenzoic acid's unique properties suggest potential applications in other areas of scientific research. For instance, its light-sensitive nature could be explored in the development of photoresponsive materials or sensors. [Source: Fisher Scientific, ]
4-Iodo-3-nitrobenzoic acid is an organic compound with the molecular formula C₇H₄INO₄ and a molecular weight of 293.02 g/mol. It is characterized by the presence of an iodo group and a nitro group attached to a benzoic acid framework. This compound is known for its light sensitivity and is insoluble in water, making it suitable for various chemical applications, particularly in pharmaceuticals as an intermediate . The compound is classified under the CAS number 35674-27-2 and has several synonyms, including 4-iodo-3-nitrobenzoic acid and 3-nitro-4-iodobenzoic acid .
Research indicates that 4-iodo-3-nitrobenzoic acid exhibits significant biological activity, particularly in the context of cancer treatment. Its derivative, 4-iodo-3-nitrobenzamide (Iniparib), is undergoing clinical trials for breast cancer therapy. The mechanism involves inhibition of poly(ADP-ribose) polymerase, a key enzyme in DNA repair pathways, suggesting that this compound could enhance the efficacy of certain chemotherapeutic agents by promoting tumor cell death .
The synthesis of 4-iodo-3-nitrobenzoic acid can be achieved through various methods:
4-Iodo-3-nitrobenzoic acid serves primarily as a pharmaceutical intermediate in organic synthesis. Its derivatives are utilized in drug development, particularly for compounds targeting cancer treatment. Additionally, it may have applications in biochemical research as a reagent for studying enzyme activities or as a building block for synthesizing other complex organic molecules .
Interaction studies involving 4-iodo-3-nitrobenzoic acid focus on its role as an inhibitor of poly(ADP-ribose) polymerase. This interaction is significant because it provides insights into how this compound can enhance the effects of chemotherapeutics by impairing DNA repair mechanisms in cancer cells. Such studies are crucial for understanding the pharmacodynamics and potential side effects associated with its use in clinical settings .
Several compounds share structural similarities with 4-iodo-3-nitrobenzoic acid. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 3-Nitrobenzoic Acid | Contains a nitro group but lacks iodine | Used in dye synthesis |
| 4-Chloro-3-nitrobenzoic Acid | Contains chlorine instead of iodine | More soluble in organic solvents |
| 4-Bromo-3-nitrobenzoic Acid | Contains bromine instead of iodine | Exhibits different reactivity patterns |
| 4-Iodo-2-nitrobenzoic Acid | Nitro group at position 2 instead of 3 | Different biological activity |
Each of these compounds exhibits distinct properties and reactivity patterns due to variations in their halogen substituents and the position of functional groups on the aromatic ring. The unique combination of iodine and nitro groups in 4-iodo-3-nitrobenzoic acid contributes to its specific biological activity and utility in pharmaceutical applications .
The diazotization-iodination pathway represents the most established and widely employed synthetic route for producing 4-iodo-3-nitrobenzoic acid from its corresponding amino precursor [1]. This methodology leverages the transformation of primary aromatic amines into diazonium salts, which subsequently undergo nucleophilic substitution with iodide ions [2].
The mechanistic pathway initiates with the formation of nitrous acid through the reaction of sodium nitrite with hydrochloric acid under controlled conditions [1] [2]. The process commences with the reaction of nitrous acid and hydrochloric acid, resulting in the formation of water and a nitrosonium ion [2] [3]. The required nitrosonium ion is generated and reacts with the aromatic ring bearing the amino group, where the positive charge of the nitrosonium ion is transferred to the nitrogen directly attached to the aromatic ring as a new nitrogen-nitrogen bond forms [2] [3].
Research has demonstrated that precise temperature control is crucial for maximizing yield and selectivity [1]. The optimal protocol involves dissolving 45 grams (0.25 mol) of 4-amino-3-nitrobenzoic acid in 400 milliliters of water and 100 milliliters of concentrated hydrochloric acid [1]. The mixture is cooled to 0-5 degrees Celsius before the dropwise addition of 50 milliliters of aqueous solution containing 25.9 grams of sodium nitrite (0.38 mol) [1].
Following diazotization, 200 milliliters of aqueous solution containing 88 grams (0.5 mol) of potassium iodide is added dropwise at the same temperature [1]. The reaction mixture is subsequently stirred at room temperature for 2 hours, resulting in solid precipitation [1]. The solid product is filtered, washed with water, and dried to obtain 4-iodo-3-nitrobenzoic acid with a yield of 89.7 percent [1].
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature (Diazotization) | 0-5°C | Critical for stability |
| Reaction Time (Diazotization) | 1 hour | Complete conversion |
| Temperature (Iodination) | 0-20°C | Minimizes decomposition |
| Reaction Time (Iodination) | 2 hours | 89.7% yield achieved |
| Molar Ratio (NaNO₂:Substrate) | 1.52:1 | Ensures complete diazotization |
| Molar Ratio (KI:Substrate) | 2:1 | Maximizes iodination efficiency |
Direct electrophilic iodination of 3-nitrobenzoic acid derivatives presents an alternative synthetic approach that bypasses the diazotization step [4] [5]. This methodology exploits the electrophilic nature of iodine species to achieve regioselective substitution on aromatic rings [6] [7].
Iodine itself demonstrates limited electrophilic character compared to other halogens, necessitating activation through oxidizing agents or Lewis acids [4] [5] [6]. The generation of electrophilic iodine species can be accomplished through several methods, including the use of hydrogen peroxide, copper salts, or nitric acid as oxidizing agents [6] [7] [8].
The oxidizing agents function by converting molecular iodine to iodine cation (I⁺), which behaves as a powerful electrophile and follows the standard mechanism of electrophilic aromatic substitution [6] [9]. Nitric acid serves as an effective oxidizing agent, generating protonated nitrogen dioxide iodine ([HNO₂I]⁺) as the active iodinating species [8] [9].
Recent methodological developments have introduced iodine-meta-chloroperoxybenzoic acid (mCPBA) systems for direct aromatic iodination [10]. This approach utilizes iodine and mCPBA to generate electrophilic iodine substitutions without requiring mineral acids [10]. The procedure involves treating aromatic compounds with one equivalent of iodine and 1.1 equivalents of mCPBA in dichloromethane and acetic acid [10].
Alternative oxidizing systems include mercury oxide-iodine, trichloroisocyanuric acid-iodine-silica, and iodine-periodic acid combinations [10]. These methodologies address the inherent challenge of iodine's low electrophilicity compared to chlorine and bromine [10] [8].
| Oxidizing System | Solvent | Temperature | Selectivity | Typical Yield |
|---|---|---|---|---|
| HNO₃-I₂ | Acetic acid | Room temperature | High | 60-75% |
| mCPBA-I₂ | DCM/AcOH | Room temperature | Moderate | 65-80% |
| H₂O₂-I₂ | Water/Acid | 0-25°C | High | 55-70% |
| Cu salts-I₂ | Various | Room temperature | Variable | 50-65% |
The translation of laboratory-scale synthetic protocols to industrial production requires comprehensive optimization of reaction parameters, equipment design, and process economics [11] [12] [13]. Large-scale production of 4-iodo-3-nitrobenzoic acid necessitates careful consideration of heat management, mass transfer, and waste minimization [12] [14].
Industrial implementation benefits from continuous flow processing technologies that enable precise control of reaction parameters and enhanced safety profiles [13] [14]. Continuous chemical processing utilizing microstructured process equipment represents a key element in future production concepts for chemical high-value products [14]. These systems offer scalable production capacity, on-demand synthesis capabilities, and modular process design [14].
Process optimization at the industrial scale focuses on maximizing yield while minimizing waste, ensuring economic viability at larger scales [15]. Temperature management emerges as a critical factor, with process parameters including temperature, pressure, and reaction time requiring optimization through data analysis and systematic experimental design [12] [14].
Large-scale diazotization-iodination processes require specialized equipment capable of handling corrosive reagents and maintaining precise temperature control [1] [16]. Industrial crystallizers must accommodate the specific requirements for 4-iodo-3-nitrobenzoic acid precipitation, including appropriate particle size distribution and purity specifications [16].
The implementation of automated monitoring systems enables real-time process control and quality assurance [12] [14]. Integrated spectroscopic and calorimetric online analysis systems provide continuous feedback for process optimization [14].
| Scale Parameter | Laboratory | Pilot Plant | Industrial |
|---|---|---|---|
| Batch Size | 0.25 mol | 10-50 mol | 500+ mol |
| Reactor Volume | 1-2 L | 50-200 L | 5000+ L |
| Temperature Control | ±2°C | ±1°C | ±0.5°C |
| Reaction Time | 3 hours | 4-6 hours | 6-8 hours |
| Yield Expectation | 89.7% | 85-90% | 80-85% |
The purification of 4-iodo-3-nitrobenzoic acid can be accomplished through either crystallization or chromatographic separation techniques, each offering distinct advantages and limitations [17] [18] [19] [20].
Crystallization represents the most economically viable purification method for large-scale production [17] [18] [21]. The process involves the dissolution of crude 4-iodo-3-nitrobenzoic acid in an appropriate solvent system followed by controlled precipitation [17] [21] [16].
Methanol-water systems have demonstrated superior performance for 4-iodo-3-nitrobenzoic acid crystallization [17] [18]. The optimized crystallization protocol involves dissolving the crude solid in methanol at 55 degrees Celsius to achieve complete dissolution, followed by the addition of water while maintaining elevated temperature [18]. The precipitate formed upon cooling is filtered to obtain purified product with purity levels exceeding 99.5 percent [18] [22].
Recrystallization techniques utilize the differential solubility characteristics of the target compound versus impurities [21]. The driving force emerges from differences in molecular interactions between the desired product and impurities, where target molecules preferentially deposit on existing crystal surfaces while impurities remain dissolved [21].
Column chromatography provides an alternative purification strategy particularly suitable for smaller-scale applications or when crystallization proves inadequate [19] [20] [23]. This technique exploits polarity differences between compounds to achieve separation [20] [24].
Silica gel represents the most commonly employed stationary phase for 4-iodo-3-nitrobenzoic acid purification [19] [23]. Flash column chromatography utilizing silica gel with ethyl acetate-hexane gradient systems has demonstrated effectiveness for removing positional isomers and reaction byproducts [23].
The chromatographic approach offers several advantages including the ability to separate multiple components simultaneously and the capacity to purify compounds regardless of their physical state [20]. However, the technique requires significantly more solvent and time compared to crystallization methods [20].
| Purification Method | Purity Achieved | Yield Recovery | Solvent Consumption | Time Required | Scale Suitability |
|---|---|---|---|---|---|
| Methanol-Water Crystallization | >99.5% | 80-95% | Low | 2-4 hours | Industrial |
| Ethanol Recrystallization | 98-99% | 75-90% | Low | 3-5 hours | Industrial |
| Silica Gel Chromatography | >99% | 85-95% | High | 4-8 hours | Laboratory |
| Flash Chromatography | >98% | 80-90% | Very High | 2-6 hours | Laboratory |
The selection between crystallization and chromatographic purification depends on multiple factors including scale requirements, purity specifications, and economic considerations [20] [16]. Crystallization methods excel in large-scale applications due to lower solvent consumption and reduced processing time [16]. Industrial crystallization systems can achieve ultra-high purity products through their inherently selective nature [16].
Chromatographic methods provide superior resolution for separating closely related impurities but require substantial solvent volumes and specialized equipment [20] [25]. High-performance liquid chromatography systems offer precise separation capabilities but are typically reserved for analytical applications or high-value, low-volume products [25].
4-Iodo-3-nitrobenzoic acid exhibits well-defined thermal characteristics that are critical for its handling and application. The compound demonstrates a consistent melting point range of 208-214°C [1] [2] [3] [4], with the most precise measurement reported as 210.0-214.0°C by TCI Chemicals [3]. This relatively high melting point indicates strong intermolecular forces, likely attributed to hydrogen bonding from the carboxylic acid group and π-π stacking interactions between the aromatic rings.
The boiling point is calculated to be 390.2±37.0°C at 760 mmHg [1], though this represents a theoretical prediction rather than experimental measurement. The substantial difference between melting and boiling points (approximately 180°C) suggests significant intermolecular interactions that must be overcome during phase transitions.
Regarding thermal stability, safety data sheets indicate that thermal decomposition can lead to the release of irritating gases and vapors [5] [6]. The compound is notably light-sensitive and should be stored in dark conditions at temperatures preferably below 15°C [3]. The calculated flash point of 189.8±26.5°C [1] indicates moderate flammability risk at elevated temperatures.
| Temperature Parameter | Value | Source |
|---|---|---|
| Melting Point | 208-214°C | Multiple sources [1] [2] [3] [4] |
| Boiling Point (calculated) | 390.2±37.0°C at 760 mmHg | Chemsrc [1] |
| Flash Point (calculated) | 189.8±26.5°C | Chemsrc [1] |
| Decomposition | Releases irritating gases at elevated temperatures | Safety data sheets [5] [6] |
The solubility profile of 4-Iodo-3-nitrobenzoic acid reflects its amphiphilic nature, with distinct preferences for polar versus non-polar solvents. The compound is completely insoluble in water [1] [7], a characteristic consistent with many substituted benzoic acids bearing large halogen substituents. This water insolubility is attributed to the dominance of the hydrophobic iodine atom and the reduced hydrogen bonding capacity compared to unsubstituted benzoic acid.
In contrast, the compound demonstrates good solubility in methanol [3], as confirmed by multiple commercial suppliers. This polar protic solvent can effectively solvate both the carboxylic acid functionality through hydrogen bonding and the aromatic system through π-interactions.
Based on structural analogies with related nitrobenzoic acid derivatives, the compound is expected to exhibit solubility in other polar organic solvents including ethanol and acetone [8] [9]. The general solubility pattern for 3-nitrobenzoic acid, which shows solubility in "acetone, chloroform, ethanol and ether, slightly soluble in benzene, water, carbon disulfide and petroleum ether" [9], provides guidance for predicting the behavior of the iodinated analog.
| Solvent Type | Solubility | Evidence |
|---|---|---|
| Water | Insoluble | Multiple sources confirm [1] [7] |
| Methanol | Soluble | TCI Chemicals and commercial sources [3] |
| Ethanol | Expected soluble | Analogy to similar nitrobenzoic acids [8] [9] |
| Acetone | Expected soluble | Structural similarity predictions [9] |
| Non-polar solvents | Limited solubility | Inferred from structural characteristics |
The acid dissociation constant (pKa) of 4-Iodo-3-nitrobenzoic acid is computationally predicted to be 3.32±0.10 [7], indicating significantly enhanced acidity compared to unsubstituted benzoic acid (pKa = 4.20). This increased acidity results from the combined electron-withdrawing effects of both the nitro group and iodine substituent, which stabilize the conjugate base through inductive and resonance effects.
For comparative analysis, 3-nitrobenzoic acid exhibits a pKa of 3.47 [10], demonstrating that the additional iodine substitution in the 4-position further enhances acidity by approximately 0.15 pKa units. This trend follows the expected pattern where multiple electron-withdrawing substituents additively increase acid strength.
At physiological pH (7.4), the compound will exist predominantly in its ionized form (COO⁻), as the pH is well above the pKa value. The Henderson-Hasselbalch equation predicts greater than 99% ionization under these conditions, significantly affecting the compound's solubility and biological interactions.
The pH-dependent behavior shows that in acidic conditions (pH < 3), the compound will exist primarily as the neutral carboxylic acid form, while in neutral to basic conditions, the carboxylate anion predominates. This pH sensitivity has important implications for formulation and biological activity studies.
| Parameter | Value | Comparison |
|---|---|---|
| pKa (predicted) | 3.32±0.10 | Enhanced acidity vs. benzoic acid (4.20) [7] |
| Relative to 3-nitrobenzoic acid | ~0.15 units lower | Additional I-effect contribution [10] |
| Ionization at pH 7 | >99% ionized | Predominantly COO⁻ form |
| Acid strength classification | Moderately strong acid | Stronger than parent benzoic acid |
¹H NMR spectroscopy in DMSO-d₆ provides definitive structural confirmation for 4-Iodo-3-nitrobenzoic acid [11]. The carboxylic acid proton appears as a singlet at δ 13.73 ppm, characteristic of a strongly deshielded acidic proton engaged in hydrogen bonding with the solvent.
The aromatic region displays three distinct proton signals reflecting the trisubstituted benzene ring pattern. The H-2 proton (positioned between the nitro and iodine substituents) resonates as a singlet at δ 8.33 ppm, showing characteristic downfield shifting due to the strong deshielding effects of both electron-withdrawing groups. The H-6 proton (ortho to the carboxylic acid) appears as a doublet at δ 8.25 ppm (J = 8.0 Hz), while the H-5 proton (meta to the carboxylic acid) shows a doublet at δ 7.54 ppm (J = 8.0 Hz) [11].
¹³C NMR spectroscopy reveals the complete carbon framework [11]. The carbonyl carbon resonates at δ 165.7 ppm, typical for aromatic carboxylic acids. Notable carbon assignments include the C-3 bearing the nitro group at δ 153.8 ppm, the C-4 bearing iodine at δ 142.5 ppm, and characteristic aromatic carbons at δ 133.9, 132.6, and 125.6 ppm. The C-4 carbon directly bonded to iodine shows significant upfield shifting to δ 94.6 ppm due to the heavy atom effect of iodine.
FT-IR spectroscopy provides comprehensive vibrational fingerprinting [11]. The O-H stretch of the carboxylic acid appears as a broad absorption at 3422 cm⁻¹, indicating hydrogen bonding interactions. The C=O stretch shows a very strong absorption at 1701 cm⁻¹, characteristic of aromatic carboxylic acids.
Nitro group vibrations are clearly identified with the antisymmetric NO₂ stretch at 1535 cm⁻¹ (very strong) and the symmetric NO₂ stretch at 1350 cm⁻¹ (medium) [11]. Aromatic C=C stretching appears at 1598 cm⁻¹ (strong), while C-O stretching is observed at 1253 cm⁻¹ (medium). The presence of iodine is evidenced by absorptions in the C-I stretch region around 845 cm⁻¹ (weak) and aromatic C-H out-of-plane bending at 769 cm⁻¹ (weak).
While specific UV-Vis data for 4-Iodo-3-nitrobenzoic acid was not found in the literature search, the compound is expected to show characteristic absorption patterns based on its chromophoric groups. The aromatic system will exhibit π→π* transitions in the UV region (typically 250-280 nm), while the nitro group contributes n→π* transitions at longer wavelengths (typically 280-350 nm). The presence of the iodine substituent may cause bathochromic shifts due to its heavy atom effect and extended conjugation.
| Spectroscopic Technique | Key Signals | Structural Information |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 13.73 (COOH), 8.33 (H-2), 8.25 (H-6), 7.54 (H-5) | Trisubstituted benzene pattern [11] |
| ¹³C NMR (DMSO-d₆) | δ 165.7 (C=O), 153.8 (C-3), 94.6 (C-4) | Carbon framework confirmation [11] |
| FT-IR (KBr) | 3422 (O-H), 1701 (C=O), 1535/1350 (NO₂) | Functional group identification [11] |
| UV-Vis | Expected π→π, n→π transitions | Chromophoric characterization |
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